molecular formula C20H22O3 B3023875 3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone CAS No. 898779-02-7

3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone

Cat. No.: B3023875
CAS No.: 898779-02-7
M. Wt: 310.4 g/mol
InChI Key: QHHIQJGNDWNAHG-UHFFFAOYSA-N
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Description

3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a propiophenone derivative characterized by a carboethoxy (-COOEt) group at the 3'-position of the benzene ring and a 3-(3,4-dimethylphenyl) substituent on the propanone backbone. Propiophenone derivatives are widely studied for applications in pharmaceuticals and organic synthesis due to their tunable electronic and steric profiles, influenced by substituent type and position .

Properties

IUPAC Name

ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-4-23-20(22)18-7-5-6-17(13-18)19(21)11-10-16-9-8-14(2)15(3)12-16/h5-9,12-13H,4,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHHIQJGNDWNAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644833
Record name Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898779-02-7
Record name Ethyl 3-[3-(3,4-dimethylphenyl)-1-oxopropyl]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898779-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-[3-(3,4-dimethylphenyl)propanoyl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3’-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone typically involves the reaction of ethyl benzoate with 3,4-dimethylphenylpropanoyl chloride under specific conditions . The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or column chromatography to achieve a high purity level .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares structural analogs of 3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone, focusing on substituent effects, molecular parameters, and inferred properties.

Table 1: Structural and Molecular Comparison of Propiophenone Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features/Inferences Reference
2',5'-Dichloro-3-(3,4-dimethylphenyl)propiophenone - 2',5'-Cl (benzene)
- 3,4-dimethylphenyl (propiophenone)
C₁₈H₁₆Cl₂O 327.23 Electron-withdrawing Cl groups increase polarity; higher molecular weight vs. non-halogenated analogs. Safety data indicates GHS classification (specifics not provided) .
3'-Carboethoxy-3-(2-methoxyphenyl)propiophenone - 3'-COOEt (benzene)
- 2-OCH₃ (phenyl)
C₁₉H₂₀O₄ 312.4 Methoxy group at 2-position enhances electron donation, potentially improving solubility in polar solvents. Steric hindrance may differ from 3,4-dimethylphenyl analogs .
2'-Carboethoxy-3-(3-fluorophenyl)propiophenone - 2'-COOEt (benzene)
- 3-F (phenyl)
C₁₈H₁₇FO₃ 300.32 Fluorine’s electronegativity introduces electron-withdrawing effects, possibly altering reactivity in nucleophilic substitutions. Lower molecular weight compared to methyl/methoxy analogs .
2'-Carboethoxy-3-(3-methoxyphenyl)propiophenone - 2'-COOEt (benzene)
- 3-OCH₃ (phenyl)
C₁₈H₁₈O₄ 310.34 Methoxy at 3-position offers resonance-based electron donation, contrasting with 3,4-dimethylphenyl’s steric bulk. May exhibit distinct pharmacokinetic profiles .
2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone - 2',5'-Cl (benzene)
- 3-OCH₃ (phenyl)
C₁₇H₁₄Cl₂O₂ 309.19 Combined Cl and OCH₃ groups create mixed electronic effects. Higher halogen content may raise toxicity concerns compared to non-chlorinated derivatives .

Key Observations:

Substituent Effects: Electron-Donating Groups (e.g., -OCH₃, -CH₃): Enhance solubility in polar solvents and stabilize positive charges in intermediates . Electron-Withdrawing Groups (e.g., -Cl, -F): Increase reactivity in electrophilic substitutions but may reduce metabolic stability .

Molecular Weight Trends: Halogenated derivatives (e.g., Cl, F) exhibit higher molecular weights (300–327 g/mol) compared to non-halogenated analogs (310–312 g/mol) .

Notes:

  • The absence of explicit data for this compound necessitates extrapolation from structurally related compounds.
  • Further experimental studies (e.g., solubility assays, reactivity tests) are recommended to validate inferred properties.

Biological Activity

3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone is a synthetic compound that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, synthesis, and relevant research findings.

Chemical Structure and Properties

  • Chemical Name : this compound
  • CAS Number : 898779-02-7
  • Molecular Formula : C17H20O3
  • Molecular Weight : 284.34 g/mol

The compound features a propiophenone backbone with a carboethoxy group and a dimethyl-substituted phenyl ring, which may influence its biological interactions.

Anticancer Properties

Research indicates that derivatives of propiophenone compounds exhibit significant anticancer activity. For instance, studies on related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of mitochondrial function and the induction of oxidative stress, leading to cell death.

Case Study : A study on benzoylbenzophenone thiosemicarbazone analogues demonstrated their ability to inhibit cathepsin L, an enzyme implicated in cancer metastasis. These compounds showed low cytotoxicity towards normal cells while effectively reducing the invasive potential of cancer cells at low concentrations .

The biological activity of this compound likely involves several mechanisms:

  • Apoptosis Induction : Compounds in this class can trigger programmed cell death through mitochondrial pathways.
  • Enzyme Inhibition : Inhibition of enzymes such as cathepsin L may contribute to their anticancer effects by preventing tumor invasion and metastasis.
  • Oxidative Stress : Increased production of reactive oxygen species (ROS) can lead to cellular damage and death in cancer cells.

Research Findings

StudyFindings
Thiosemicarbazone AnaloguesDisplayed low IC50 values against cathepsin L (9.9 nM), indicating potent inhibitory activity .
Anticancer ActivityInduced apoptosis in K562 leukemia cells through mitochondrial dysfunction .
Antimicrobial StudiesRelated compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone
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3'-Carboethoxy-3-(3,4-dimethylphenyl)propiophenone

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